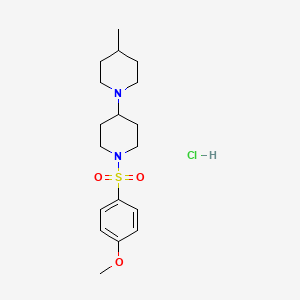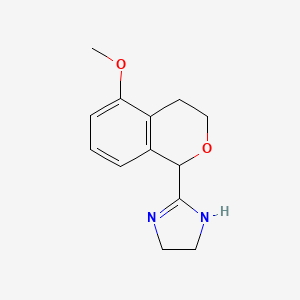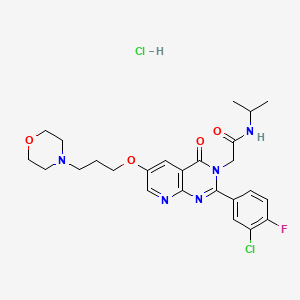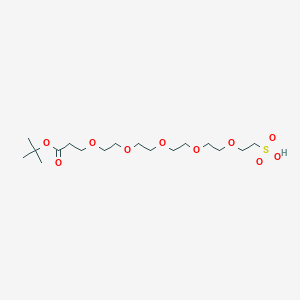
t-Butoxycarbonyl-PEG5-sulfonic acid
Overview
Description
T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker that contains a t-butyl ester group and a sulfonic acid group . The t-butyl ester group can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions .
Synthesis Analysis
The synthesis of t-Butoxycarbonyl-PEG5-sulfonic acid involves the use of a t-butyl ester group and a sulfonic acid group . The t-butyl ester group can be converted to a free acid group under acidic conditions . This compound is available for purchase and is often used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of t-Butoxycarbonyl-PEG5-sulfonic acid is represented by the chemical formula C17H34O10S . It has a molecular weight of 430.51 .Chemical Reactions Analysis
The t-butyl ester group in t-Butoxycarbonyl-PEG5-sulfonic acid can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions . Sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .Physical And Chemical Properties Analysis
T-Butoxycarbonyl-PEG5-sulfonic acid has a chemical formula of C17H34O10S and a molecular weight of 430.51 . It is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety .Scientific Research Applications
Polyethylene Glycol (PEG) Linker
t-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . This makes it useful in the creation of water-soluble compounds for various research applications.
Esterification Reactions
The sulfonic acid groups in t-Butoxycarbonyl-PEG5-sulfonic acid can participate in esterification reactions . This property can be utilized in the synthesis of various esters, which are often used in the production of polymers, resins, and other materials.
Halogenation Reactions
Sulfonic acid groups can also participate in halogenation reactions . This can be useful in the synthesis of halogenated compounds, which have applications in various fields including medicinal chemistry and materials science.
Replacement Reactions
t-Butoxycarbonyl-PEG5-sulfonic acid can undergo replacement reactions . This property can be exploited in the synthesis of a wide range of compounds, potentially expanding its utility in chemical research.
Deprotection of t-butyl Group
The t-butyl group in t-Butoxycarbonyl-PEG5-sulfonic acid can be deprotected under acidic conditions . This allows for the generation of free acid groups, which can readily react with amines and alcohols under coupling conditions .
Increasing Water Solubility
The hydrophilic PEG linker in t-Butoxycarbonyl-PEG5-sulfonic acid increases the water solubility of the compound in aqueous media . This property can be beneficial in the development of water-soluble drugs and other bioactive compounds.
Mechanism of Action
Target of Action
t-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety . The primary targets of this compound are the molecules that can react with the sulfonic acid groups, such as amines and alcohols . These targets play a crucial role in various biochemical reactions, including esterification, halogenation, and replacement reactions .
Mode of Action
The t-butyl group in t-Butoxycarbonyl-PEG5-sulfonic acid can be deprotected under acidic conditions to expose the sulfonic acid group . This sulfonic acid group can then participate in various reactions, such as esterification, halogenation, and replacement reactions . The interaction with its targets leads to the formation of new compounds.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Butoxycarbonyl-PEG5-sulfonic acid. For instance, the deprotection of the t-butyl group occurs under acidic conditions . Therefore, the pH of the environment could potentially influence its reactivity. Additionally, the solubility of the compound in different media could also affect its action .
Future Directions
T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of t-Butoxycarbonyl-PEG5-sulfonic acid could be in the development of new PROTACs for targeted therapy .
properties
IUPAC Name |
2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKLAIQHSRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137938 | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butoxycarbonyl-PEG5-sulfonic acid | |
CAS RN |
1817735-28-6 | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

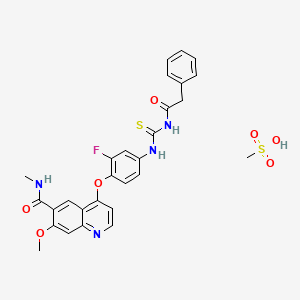
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
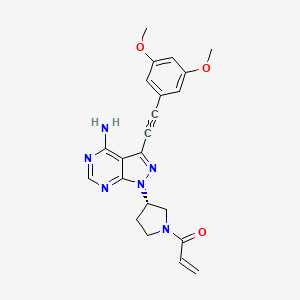
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
